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molecular formula C7H7ClN2O3 B1596199 5-Chloro-2-methoxy-4-nitroaniline CAS No. 6259-08-1

5-Chloro-2-methoxy-4-nitroaniline

Cat. No. B1596199
M. Wt: 202.59 g/mol
InChI Key: POKAEVPBUOLQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211776

Procedure details

0.5 mol (99.5 g) of 2-acetamido-4-chloro-5-nitroanisole and 125 ml of a solution of potassium hydroxide (140 g of KOH/100 ml of water) are introduced into a 500 ml flask; the mixture is brought to between 100° and 110° C. for one hour and three quarters; the product is dried without heating and washed with water.
Quantity
99.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[O:15][CH3:16])(=O)C>[OH-].[K+]>[NH2:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
99.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])OC
Name
solution
Quantity
125 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product is dried
TEMPERATURE
Type
TEMPERATURE
Details
without heating
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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